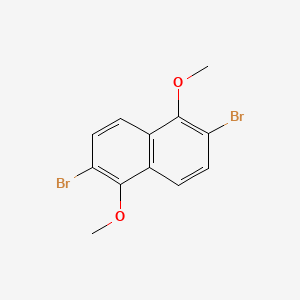
2,6-Dibromo-1,5-dimethoxynaphthalene
Descripción general
Descripción
2,6-Dibromo-1,5-dimethoxynaphthalene is an important material intermediate compound used as building blocks to construct small semiconductor molecules or polymers in organic photovoltaic, OLED, and OFET devices .
Synthesis Analysis
An efficient and selective two-step process for 2,6-Dibromo-1,5-dimethoxynaphthalene has been developed, starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol .Molecular Structure Analysis
The molecular formula of 2,6-Dibromo-1,5-dimethoxynaphthalene is C12H10Br2O2 . The InChI code is 1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dibromo-1,5-dimethoxynaphthalene is 346.01 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass is 345.90271 g/mol and the monoisotopic mass is 343.90475 g/mol . The topological polar surface area is 18.5 Ų . The compound has a complexity of 213 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2,6-Dibromo-1,5-dimethoxynaphthalene is synthesized from 2,6-dihydroxynaphthalene, using dimethyl sulfate as a methylation agent in an aqueous solution of sodium hydroxide. The resulting product is a white crystal with high purity and a specific melting point, indicating its potential for various chemical applications (W. Dong-sheng, 2004).
Interaction with Other Chemicals
- Studies have shown that 2,6-Dibromo-1,5-dimethoxynaphthalene can interact with other chemicals, forming complex structures. For instance, it can form charge-transfer complexes and exhibit interactions in solid-state structures, as evidenced in its co-crystallization with other compounds (Dennis D. Cao et al., 2014).
Vibrational Spectroscopy Studies
- The compound has been characterized using vibrational spectroscopy techniques like FT-IR and FT-Raman. These studies provide insights into the molecular structure and natural bond orbital analysis, crucial for understanding its chemical behavior (M. Kandasamy et al., 2015).
Role in Photoredox Catalysis
- In photoredox catalysis, 2,6-Dibromo-1,5-dimethoxynaphthalene is used in combination with other compounds for the dehalogenation of various halogenated compounds. This showcases its potential in facilitating light-promoted photocatalytic processes (Tapan Maji et al., 2011).
Safety and Hazards
The safety information available suggests that personal protective equipment/face protection should be worn when handling 2,6-Dibromo-1,5-dimethoxynaphthalene . Adequate ventilation should be ensured, and ingestion and inhalation should be avoided . Dust formation should be avoided, and the compound should not get in eyes, on skin, or on clothing .
Mecanismo De Acción
Target of Action
The primary targets of 2,6-Dibromo-1,5-dimethoxynaphthalene are currently unknown. This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects
Biochemical Pathways
As a proteomics research tool , it may influence a variety of pathways depending on the specific proteins or biomolecules it interacts with. More detailed studies are required to map out the affected pathways and their downstream effects.
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with
Propiedades
IUPAC Name |
2,6-dibromo-1,5-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIFUPVGQBTQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566089 | |
| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-1,5-dimethoxynaphthalene | |
CAS RN |
91394-96-6 | |
| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)
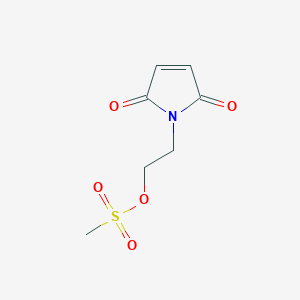

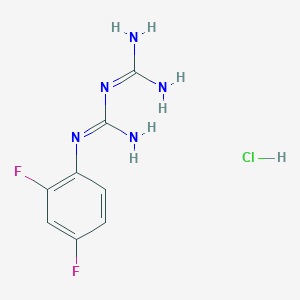
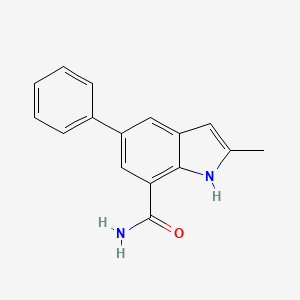

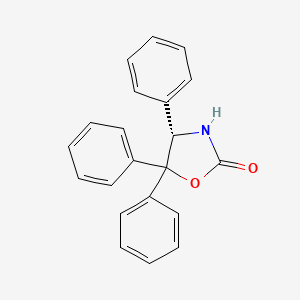



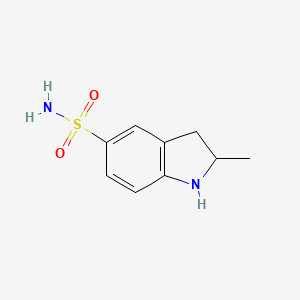

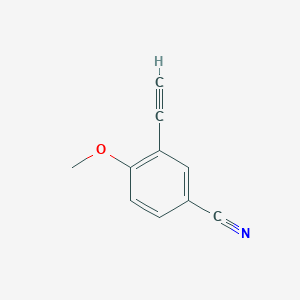
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)